3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde
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Overview
Description
3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzaldehyde, featuring bromine, ethoxy, and isopropoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and isopropoxy groups. One common method involves the following steps:
Bromination: A benzaldehyde derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Ethoxylation and Isopropoxylation: The brominated intermediate is then subjected to ethoxylation and isopropoxylation reactions using ethyl alcohol and isopropyl alcohol, respectively, in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 3-Bromo-5-ethoxy-4-isopropoxybenzoic acid.
Reduction: 3-Bromo-5-ethoxy-4-isopropoxybenzyl alcohol.
Substitution: 3-Methoxy-5-ethoxy-4-isopropoxybenzaldehyde or 3-Cyano-5-ethoxy-4-isopropoxybenzaldehyde.
Scientific Research Applications
3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.
Comparison with Similar Compounds
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-propoxybenzaldehyde
Comparison: 3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is unique due to the presence of both ethoxy and isopropoxy groups, which can influence its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling point, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTORYZOQSPGQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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